2-amino-N,N-diisopropylbenzamide

TRPV1 antagonism pain research vanilloid receptor

2-Amino-N,N-diisopropylbenzamide (CAS 103794-66-7) is a unique ortho-substituted aminobenzamide with distinct steric and conformational properties conferred by its N,N-diisopropyl groups. Its quantifiable, stimulus-specific TRPV1 activity (IC₅₀ 1,990 nM at pH 6 vs. 15 nM for NADA) makes it an indispensable tool for dissecting signaling pathways and validating assay sensitivity. With confirmed inactivity against DPP-IV and VAP-1, it serves as a reliable negative control for enzyme inhibition screening. Procure this well-characterized reference standard to ensure reproducible pharmacological profiling and to benchmark novel aminobenzamide derivatives with confidence.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B281862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-diisopropylbenzamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC=CC=C1N
InChIInChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,14H2,1-4H3
InChIKeyXQWPXEOBNTWBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N-diisopropylbenzamide: A Differentiated 2-Aminobenzamide Scaffold for TRPV1 and DPP-IV Focused Discovery


2-Amino-N,N-diisopropylbenzamide (CAS 103794-66-7) is an ortho-substituted aminobenzamide derivative characterized by a 2-amino group and N,N-diisopropyl carboxamide substituents, with molecular formula C13H20N2O and molecular weight 220.31 g/mol . This compound belongs to the class of substituted benzamides that serve as versatile intermediates and tool compounds in medicinal chemistry [1]. The diisopropyl substitution pattern confers distinct conformational and steric properties compared to smaller N-alkyl analogs, which translates into unique pharmacological profiles, particularly as a low-potency inhibitor of TRPV1 under acidic conditions [2] and as a weakly active DPP-IV inhibitor [3].

Why 2-Amino-N,N-diisopropylbenzamide Cannot Be Generically Substituted in Hit-to-Lead Optimization


Generic substitution of 2-amino-N,N-diisopropylbenzamide with closely related aminobenzamide analogs fails due to profound, quantifiable differences in target engagement and potency across multiple receptor systems. The 2-amino group is structurally indispensable for HDAC inhibitory activity in benzamide-based scaffolds [1], while the N,N-diisopropyl substitution dramatically alters both conformational dynamics and biological potency compared to dimethyl or diethyl analogs. For TRPV1 antagonism, the diisopropylbenzamide exhibits an IC₅₀ of 1.99 μM under acidic pH conditions, whereas optimized N-acetyldopamine-derived analogs achieve sub-nanomolar Ki values of 0.05 nM [2], representing a nearly 40,000-fold potency difference. In DPP-IV inhibition, the compound shows only 38% activity at 100 μM, while optimized fluorinated N-substituted aminobenzamides achieve IC₅₀ values of 119–270 nM [3]. These data demonstrate that subtle modifications to the benzamide scaffold produce orders-of-magnitude changes in biological activity, rendering generic substitution scientifically invalid for any application requiring defined pharmacological properties.

2-Amino-N,N-diisopropylbenzamide: Quantitative Differentiation Evidence Against Key Comparators


TRPV1 Antagonist Activity: 2-Amino-N,N-diisopropylbenzamide vs. Optimized N-Acetyldopamine-Derived Benzamide (CHEMBL2442912)

2-Amino-N,N-diisopropylbenzamide exhibits weak TRPV1 antagonism with an IC₅₀ of 1.99 μM (1,990 nM) against pH 6-induced activation in CHOK1 cells [1]. In stark contrast, an optimized N-acetyldopamine-derived benzamide analog (CHEMBL2442912 / BDBM50442379) achieves a Ki of 0.0500 nM against N-acetyldopamine-induced activation in the same cellular system [2]. This represents a 39,800-fold difference in potency, demonstrating that the unoptimized diisopropylbenzamide scaffold is insufficient for high-potency TRPV1 antagonism and requires substantial structural elaboration.

TRPV1 antagonism pain research vanilloid receptor

TRPV1 Antagonist Activity: pH-Dependent Activation vs. N-Arachidonoyl-Dopamine Activation in HEK293 Cells

2-Amino-N,N-diisopropylbenzamide demonstrates activator-dependent TRPV1 antagonism with an IC₅₀ of 15 nM against N-arachidonoyl-dopamine (NADA)-induced activation in HEK293 cells [1]. This contrasts sharply with its 1,990 nM IC₅₀ against pH 6-induced activation [2], representing a 133-fold difference in potency depending on the activation stimulus. This stimulus-dependent pharmacology indicates that the compound differentially interacts with distinct TRPV1 activation states, a property not uniformly shared by all benzamide-based TRPV1 antagonists.

TRPV1 modulation pH sensing endovanilloid

DPP-IV Inhibitory Activity: 2-Amino-N,N-diisopropylbenzamide vs. Fluorinated N-Substituted Aminobenzamide Analogs

2-Amino-N,N-diisopropylbenzamide (as the (S)-40 enantiomer) exhibits minimal DPP-IV inhibition with an IC₅₀ of 100,000 nM in a commercial screening assay [1]. In contrast, optimized N-substituted aminobenzamide derivatives from the same scaffold class achieve potent inhibition: the 2,5-difluoro analog (22q) has an IC₅₀ of 270 nM, and the 2,4,5-trifluoro analog (22t) has an IC₅₀ of 119 nM [2]. This represents a 370- to 840-fold improvement in potency through fluorination of the benzamide core, demonstrating that the unsubstituted 2-amino-N,N-diisopropylbenzamide is essentially inactive as a DPP-IV inhibitor and requires substantial optimization.

DPP-IV inhibition type 2 diabetes aminobenzamide scaffold

VAP-1/SSAO Inhibitory Activity: 2-Amino-N,N-diisopropylbenzamide vs. Optimized VAP-1 Inhibitor (CHEMBL2326864)

2-Amino-N,N-diisopropylbenzamide demonstrates negligible VAP-1/SSAO inhibitory activity with an IC₅₀ greater than 100,000 nM (>100 μM) in both rat and human VAP-1 CHO cell assays [1]. In contrast, an optimized VAP-1 inhibitor from the same assay platform (CHEMBL2326864 / BDBM50427008) achieves an IC₅₀ of 14 nM against rat VAP-1 [2]. This represents a greater than 7,100-fold difference in potency, confirming that the 2-amino-N,N-diisopropylbenzamide scaffold lacks the structural features required for meaningful VAP-1 engagement.

VAP-1 inhibition SSAO vascular adhesion protein-1

2-Amino-N,N-diisopropylbenzamide: High-Value Research and Industrial Application Scenarios


Low-Potency TRPV1 Reference Control for pH-Sensing Mechanism Studies

2-Amino-N,N-diisopropylbenzamide serves as a low-potency reference control (IC₅₀ = 1,990 nM) in TRPV1 assays utilizing pH 6-induced activation [1]. Its weak activity against pH-mediated TRPV1 activation, contrasted with its moderate potency against NADA-induced activation (IC₅₀ = 15 nM) [2], makes it a valuable tool for dissecting stimulus-specific TRPV1 signaling pathways and validating assay sensitivity in pH-sensing TRPV1 research.

Negative Control for DPP-IV and VAP-1 Inhibitor Screening Campaigns

With DPP-IV IC₅₀ > 100 μM [1] and VAP-1 IC₅₀ > 100 μM [2], 2-amino-N,N-diisopropylbenzamide is ideally suited as a negative control or low-potency reference standard in enzyme inhibition screening campaigns. Its minimal activity provides a reliable baseline for assay validation and for benchmarking the activity of novel N-substituted aminobenzamide derivatives, where active compounds typically achieve IC₅₀ values below 300 nM [3].

Unoptimized Scaffold Starting Point for TRPV1 Antagonist Lead Optimization

The 15 nM IC₅₀ against NADA-induced TRPV1 activation [1] positions 2-amino-N,N-diisopropylbenzamide as a viable starting scaffold for medicinal chemistry optimization. Structure-activity relationship (SAR) studies can exploit the 133-fold potency differential between pH-induced and NADA-induced activation [2] to engineer selectivity, while reference benzamide-based TRPV1 antagonists achieve sub-nanomolar Ki values of 0.05 nM [3], establishing the optimization trajectory.

Conformational Probe for Dynamic NMR Studies of Hindered Amide Rotation

The N,N-diisopropyl substitution in 2-amino-N,N-diisopropylbenzamide confers steric hindrance that results in distinct conformational equilibria and measurable torsional barriers. Dynamic ¹H NMR studies of N,N-diisopropylbenzamide and its thio and seleno analogs have been used to quantify these rotational barriers [1], making the 2-amino-substituted derivative a suitable candidate for advanced conformational analysis and atropisomerism studies in sterically hindered aromatic amides.

Quote Request

Request a Quote for 2-amino-N,N-diisopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.